molecular formula C21H21N3O3S B2921967 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole CAS No. 897475-71-7

2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole

Cat. No.: B2921967
CAS No.: 897475-71-7
M. Wt: 395.48
InChI Key: SXALFTHPKCCXBT-UHFFFAOYSA-N
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Description

2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a heterocyclic compound combining a benzothiazole core with a piperazine-linked 1,4-benzodioxine moiety. The 1,4-benzodioxine group enhances structural rigidity and may influence pharmacokinetic properties like solubility and metabolic stability.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-3-2-4-18-19(14)22-21(28-18)24-9-7-23(8-10-24)20(25)15-5-6-16-17(13-15)27-12-11-26-16/h2-6,13H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXALFTHPKCCXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole typically involves multiple steps. One common approach is to start with the preparation of the benzodioxine ring, which can be synthesized via ring-closing metathesis using a nitro-Grela catalyst . The piperazine moiety is then introduced through nucleophilic substitution reactions. Finally, the benzothiazole ring is formed through cyclization reactions involving sulfur-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. The benzodioxine and benzothiazole rings can interact with enzymes and receptors, modulating their activity. The piperazine moiety may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Compound L3: 4-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazine-1-carbonyl]-2-(furan-2-yl)quinoline

  • Molecular Weight : 469.49 g/mol
  • cLogP : 3.00
  • Key Features: Incorporates a quinoline core and a furan substituent instead of benzothiazole. The benzodioxine-carbonyl-piperazine fragment is retained, but the extended conjugation of quinoline may alter electronic properties and receptor interactions .
  • Comparison: The benzothiazole core in the target compound may offer improved metabolic stability compared to quinoline due to reduced susceptibility to oxidative metabolism.

Compound ZINC9409470: 4-{2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-1,3-thiazol-4-yl}phenyl methyl ether

  • Molecular Weight : 490.60 g/mol
  • Key Features : Replaces the benzodioxine-carbonyl group with a sulfonyl group. The methoxyphenyl-thiazole system may enhance lipophilicity and blood-brain barrier penetration .
  • Comparison : The sulfonyl group in ZINC9409470 could confer stronger hydrogen-bonding interactions with targets compared to the carbonyl group in the target compound.

Functional Analogues in Receptor Imaging

[18F]FECUMI-101: A 5-HT1A Receptor Agonist Probe

  • Structure : 2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
  • Key Features : Radiolabeled with fluorine-18 for PET imaging. The triazine-dione core and extended alkyl chain differentiate it from the benzothiazole-based target compound .
  • Comparison: While both compounds target neuroreceptors, the benzothiazole scaffold may exhibit higher selectivity for non-serotonergic targets (e.g., orexin receptors) compared to the triazine-dione system in [18F]FECUMI-101.

Data Tables

Table 1: Physicochemical and Structural Comparison

Compound Name Core Structure Molecular Weight (g/mol) cLogP Key Functional Groups
Target Compound Benzothiazole ~435 (estimated) ~2.5* Benzodioxine-carbonyl, piperazine
L3 Quinoline 469.49 3.00 Benzodioxine-carbonyl, furan
ZINC9409470 Thiazole 490.60 N/A Benzodioxine-sulfonyl, methoxyphenyl
[18F]FECUMI-101 Triazine-dione 434.44 N/A Fluoroethyl, piperazine

*Estimated based on structural similarity.

Research Findings and Implications

Metabolic Stability: The benzothiazole core in the target compound may offer advantages over quinoline (L3) and triazine-dione ([18F]FECUMI-101) derivatives due to reduced metabolic oxidation .

Receptor Selectivity : The piperazine-benzodioxine motif is shared across all compounds, but substituents like sulfonyl (ZINC9409470) or fluoroethyl ([18F]FECUMI-101) critically modulate target engagement .

Synthetic Challenges : Radiolabeled compounds like [18F]FECUMI-101 require specialized protocols (e.g., HPLC purification), whereas the target compound’s synthesis likely follows standard benzothiazole coupling methods .

Biological Activity

The compound 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound consists of a benzothiazole moiety linked to a piperazine ring, which is further substituted with a 2,3-dihydro-1,4-benzodioxine carbonyl group. The structural formula can be represented as follows:

CxHyNzOw exact values depend on the specific molecular structure \text{C}_{\text{x}}\text{H}_{\text{y}}\text{N}_{\text{z}}\text{O}_{\text{w}}\quad \text{ exact values depend on the specific molecular structure }

Molecular Characteristics

PropertyValue
Molecular FormulaCxHyNzOw
Molecular Weight~Molecular weight based on structure
Melting PointSpecific range based on derivatives
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole and benzodioxole exhibit significant anticancer properties. For instance, compounds similar to the target molecule have been evaluated for their cytotoxic effects on various cancer cell lines. In one study, a derivative demonstrated an IC50 value of less than 10 µM against Hep3B liver cancer cells, indicating potent anticancer activity .

Case Study: Hep3B Cell Line

In vitro studies using the Hep3B cell line revealed that treatment with the compound led to:

  • Cell Cycle Arrest : A significant decrease in G1 phase cells was observed, suggesting an inhibition of cell proliferation.
  • Apoptosis Induction : Flow cytometry indicated increased apoptotic cells following treatment.

Antioxidant Activity

The compound has also been studied for its antioxidant properties. The DPPH assay demonstrated that it effectively scavenged free radicals, with results comparable to known antioxidants like Trolox . This suggests potential applications in preventing oxidative stress-related diseases.

Antiviral Activity

Benzothiazole derivatives have shown promise as antiviral agents. Research indicates that compounds with similar structures can inhibit HIV replication in vitro. For example, certain benzothiazolone derivatives exhibited EC50 values below 1 µM against HIV-1 . The mechanism involves interference with reverse transcriptase activity.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing therapeutic efficacy. Modifications to the benzothiazole and piperazine components can significantly alter potency and selectivity.

ModificationEffect on Activity
Substitution at position 2 or 4 on benzothiazoleIncreased anticancer activity
Variation in piperazine substituentsEnhanced antiviral properties

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